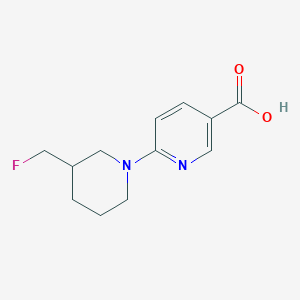

6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid

Description

6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid is a nicotinic acid derivative featuring a fluoromethyl-substituted piperidine ring at the 6-position of the pyridine scaffold. Nicotinic acid derivatives are widely studied for their roles in enzyme inhibition, prodrug development, and receptor modulation .

Properties

IUPAC Name |

6-[3-(fluoromethyl)piperidin-1-yl]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O2/c13-6-9-2-1-5-15(8-9)11-4-3-10(7-14-11)12(16)17/h3-4,7,9H,1-2,5-6,8H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCALXJBRJZSQED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=C(C=C2)C(=O)O)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in relation to nicotinic acetylcholine receptors (nAChRs). Understanding its biological activity can provide insights into its therapeutic applications, especially in neurological disorders and cancer treatment.

Chemical Structure and Properties

The compound features a nicotinic acid moiety linked to a piperidine ring with a fluoromethyl substituent. This structural configuration is believed to enhance its interaction with biological targets, particularly nAChRs, which are implicated in various neurological functions and pathologies.

The mechanism by which this compound exerts its effects is primarily through modulation of nAChRs. These receptors play critical roles in neurotransmission and are involved in cognitive processes, making them targets for drugs aimed at treating conditions like Alzheimer's disease and schizophrenia .

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of nicotinic acid have been shown to inhibit cell proliferation in various cancer cell lines, including breast and liver cancers. A study reported that certain derivatives induced apoptosis and cell cycle arrest in cancer cells, suggesting that the piperidine structure may enhance these effects through specific receptor interactions .

Neuroprotective Effects

Research highlights the potential neuroprotective effects of this compound, particularly through its interaction with the α7 nAChR subtype. Activation of this receptor has been associated with reduced neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases .

Study on Anticancer Activity

A study involving a series of nicotinic acid derivatives showed that compounds structurally related to this compound exhibited low micromolar activity against breast cancer cell lines. The study reported IC50 values indicating effective inhibition of cell growth, alongside mechanisms involving apoptosis induction and microtubule destabilization .

Neuroprotective Mechanism

In preclinical models, compounds targeting α7 nAChR have demonstrated the ability to ameliorate symptoms associated with cognitive decline. These findings suggest that this compound may offer similar benefits, warranting further investigation into its pharmacological profile .

Data Tables

Scientific Research Applications

Pharmacological Applications

1. Nicotinic Receptor Modulation

One of the primary applications of 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid is its role as a modulator of nicotinic acetylcholine receptors (nAChRs). Research indicates that compounds with structural similarities to this compound have been shown to activate nAChRs, which are implicated in neuroprotection and cognitive enhancement. For instance, studies have demonstrated that certain piperidine derivatives can exhibit significant binding affinity to the α7 nAChR subtype, which is associated with cognitive functions and neuroinflammation suppression .

2. Potential in Neurodegenerative Diseases

The modulation of nAChRs has therapeutic implications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Compounds like this compound are being investigated for their potential to improve cognitive deficits by enhancing cholinergic signaling. The ability to selectively target specific nAChR subtypes could lead to more effective treatments with fewer side effects compared to non-selective agents .

Structure-Activity Relationship (SAR) Studies

3. Optimization of Derivatives

Research into the structure-activity relationships of nicotinic acid derivatives, including this compound, has revealed insights into how modifications affect biological activity. For example, studies have shown that variations in the piperidine ring can significantly influence binding affinity and efficacy at nAChRs. This optimization process is crucial for developing more effective therapeutic agents .

Case Studies

4. In Vivo Efficacy Studies

In vivo studies involving similar compounds have provided evidence for the efficacy of nicotinic receptor modulators in animal models. For instance, a study demonstrated that a related piperidine derivative improved memory performance in rodent models of cognitive impairment, suggesting that this compound could have similar benefits .

5. Safety and Toxicity Assessments

Safety profiles are critical for any new pharmacological agent. Preliminary toxicity assessments of compounds structurally related to this compound indicate a favorable safety margin, but further studies are needed to fully characterize its safety profile in humans .

Data Tables

Comparison with Similar Compounds

6-(4-(Trifluoromethyl)piperidin-1-yl)nicotinic Acid

- Molecular Formula : C₁₂H₁₃F₃N₂O₂

- Molecular Weight : 274.24 g/mol

- Key Features: Replaces the fluoromethyl group with a trifluoromethyl group at the piperidine 4-position.

6-(Pyrrolidin-1-yl)nicotinic Acid

6-(4-Methylpiperazin-1-yl)nicotinic Acid

- Molecular Formula : C₁₁H₁₅N₃O₂

- Molecular Weight : 221.26 g/mol

- Key Features : Incorporates a methylpiperazine group, introducing a basic nitrogen. This modification enhances water solubility and may influence pharmacokinetic profiles .

Fluorine Positional Isomers and Bioactivity

6-Fluoronicotinic Acid

5-{6-[4-(2-Bromo-5-fluorophenoxy)piperidin-1-yl]pyridazin-3-yl}nicotinic Acid

- Molecular Formula : C₂₁H₁₇BrF₂N₄O₃

- Molecular Weight : 507.29 g/mol

Impact of Functional Group Modifications

6-((3-(Hydroxymethyl)piperidin-1-yl)methyl)nicotinic Acid

6-(2-Methylpiperidin-1-yl)nicotinic Acid

- Molecular Formula : C₁₂H₁₅N₂O₂

- Molecular Weight : 223.26 g/mol

- Key Features : Methyl substitution on piperidine enhances lipophilicity, favoring blood-brain barrier penetration but increasing off-target risks .

Structure-Activity Relationship (SAR) Analysis

| Compound | Substituent | Molecular Weight | Key Property |

|---|---|---|---|

| Target Compound | 3-Fluoromethylpiperidinyl | 274.24 | Balanced hydrophobicity/metabolic stability |

| 6-(4-Trifluoromethylpiperidinyl) | 4-Trifluoromethylpiperidinyl | 274.24 | Increased hydrophobicity, reduced solubility |

| 6-(Pyrrolidin-1-yl) | Pyrrolidinyl | 191.21 | Improved binding to shallow enzyme pockets |

| 6-Fluoronicotinic Acid | Fluoropyridine | 141.10 | Minimal steric hindrance, low specificity |

- Fluorine Effects: Fluorine in the fluoromethyl group enhances electronegativity, strengthening hydrogen bonds with target proteins compared to non-fluorinated analogs like 6-(hydroxymethyl) derivatives .

- Ring Size : Piperidine (6-membered) vs. pyrrolidine (5-membered) alters conformational flexibility. Piperidine derivatives generally exhibit higher receptor selectivity due to optimal spatial arrangement .

Preparation Methods

Preparation of Nicotinic Acid Derivative Precursors

Nicotinic acid derivatives, particularly halogenated or substituted nicotinic acids, serve as key starting materials. For example, 2-chloro-6-(trifluoromethyl)nicotinic acid has been used as a precursor for related compounds, where substitution of the chlorine with piperidine occurs under mild conditions.

Key reaction conditions for precursor preparation:

This method demonstrates a robust industrially scalable route for fluorinated nicotinic acid derivatives, which can be adapted for other substituted nicotinic acids.

Fluoromethylation of Piperidine Ring

Fluoromethylation at the 3-position of the piperidine ring is a specialized transformation. While direct literature on fluoromethylation of piperidine in this exact compound is limited in the provided sources, fluoromethylation generally involves:

- Use of fluoromethylating agents such as fluoromethyl halides or fluoromethyl sulfonates.

- Controlled reaction conditions to achieve regioselective substitution at the 3-position.

- Protection/deprotection strategies if necessary to avoid side reactions.

Given the complexity, the fluoromethylation step is often performed on the piperidine ring prior to its coupling with nicotinic acid derivatives or via selective functional group transformations post-coupling.

Reduction and Functional Group Transformations

Reduction of nicotinic acid derivatives to aldehydes or other intermediates can be achieved using lithium aluminum hydride (LiAlH4) or lithium alkoxyaluminum hydrides under mild conditions. These reagents enable selective reductions without over-reduction or ring opening.

Such reductions may be used to modify intermediates in the synthetic route toward the target compound.

Summary Table of Key Preparation Steps

Research Findings and Industrial Relevance

- The use of inexpensive and readily available raw materials such as vinyl ethyl ether and trifluoro-acetyl chloride enables cost-effective synthesis of fluorinated nicotinic acid derivatives with high yields and ease of purification, favoring industrial scale-up.

- Nucleophilic substitution reactions with piperidine under mild, nitrogen-protected conditions provide high yield and purity of piperidinyl-substituted nicotinic acids, critical for further functionalization.

- Selective fluoromethylation remains a challenging step, often requiring specialized reagents and careful control of reaction parameters to avoid side reactions and ensure regioselectivity.

- Reduction methods using lithium alkoxyaluminum hydrides offer selective transformations of nicotinic acid derivatives to aldehydes or alcohols, which may be useful for modifying intermediates or tailoring the compound’s properties.

Q & A

Q. What synthetic methodologies are recommended for 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid, and how can structural fidelity be validated?

Answer:

- Synthetic Routes : Fluorinated nicotinic acid derivatives are typically synthesized via nucleophilic substitution or coupling reactions. For example, fluoromethyl-piperidine precursors may react with nicotinic acid derivatives under controlled conditions (e.g., anhydrous solvents, catalysts like Pd for cross-coupling) .

- Structural Validation :

Q. What safety protocols are critical for handling this compound?

Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .

- Storage : Store in amber glass containers under inert gas (e.g., N2) at 2–8°C to minimize degradation .

Q. How does the solubility and stability of this compound vary under different pH and solvent conditions?

Answer :

- Solubility : Test in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers (pH 2–10). Fluorinated piperidine moieties may enhance lipid solubility, affecting bioavailability .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Acidic/basic conditions may hydrolyze the fluoromethyl group .

Advanced Research Questions

Q. How can researchers optimize synthetic yield when encountering low reaction efficiency?

Answer :

- Factorial Design : Systematically vary parameters (temperature, solvent, catalyst loading) to identify optimal conditions. For example, a 23 factorial design (temperature: 60–100°C; solvent: DMF vs. THF; catalyst: 1–5 mol%) can model interactions between variables .

- Kinetic Studies : Use in situ FTIR or HPLC to track reaction progress and identify rate-limiting steps .

Q. How to resolve contradictions in reported biological activity across studies involving fluorinated nicotinic acid derivatives?

Answer :

Q. What computational strategies predict the pharmacological interactions of this compound?

Answer :

Q. How to design a bioactivity screening protocol for this compound against neurodegenerative targets?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.